molecular formula C10H9ClN4O2 B14588271 N-(3-Chlorophenyl)-N'-(5-oxo-4,5-dihydro-1H-imidazol-2-yl)urea CAS No. 61635-14-1

N-(3-Chlorophenyl)-N'-(5-oxo-4,5-dihydro-1H-imidazol-2-yl)urea

Cat. No.: B14588271
CAS No.: 61635-14-1
M. Wt: 252.66 g/mol
InChI Key: UVMJRAGOQOABOE-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-N’-(5-oxo-4,5-dihydro-1H-imidazol-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of a chlorophenyl group and an imidazole ring in its structure suggests potential biological activity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorophenyl)-N’-(5-oxo-4,5-dihydro-1H-imidazol-2-yl)urea typically involves the reaction of 3-chloroaniline with an appropriate isocyanate or carbodiimide under controlled conditions. The reaction may be carried out in the presence of a catalyst or under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound might involve large-scale batch or continuous processes. The choice of solvents, temperature, and pressure conditions would be optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenyl)-N’-(5-oxo-4,5-dihydro-1H-imidazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions could lead to the formation of amines or other reduced products.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, solvent, and pH would be tailored to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a nitro derivative, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use as an intermediate in the production of agrochemicals or materials.

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)-N’-(5-oxo-4,5-dihydro-1H-imidazol-2-yl)urea would involve its interaction with specific molecular targets, such as enzymes or receptors. The presence of the imidazole ring suggests potential binding to metal ions or active sites in proteins, leading to inhibition or modulation of biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chlorophenyl)-N’-(5-oxo-4,5-dihydro-1H-imidazol-2-yl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea group.

    N-(3-Chlorophenyl)-N’-(5-oxo-4,5-dihydro-1H-imidazol-2-yl)carbamate: Similar structure but with a carbamate group instead of the urea group.

Uniqueness

The unique combination of the chlorophenyl group and the imidazole ring in N-(3-Chlorophenyl)-N’-(5-oxo-4,5-dihydro-1H-imidazol-2-yl)urea may confer distinct biological and chemical properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

61635-14-1

Molecular Formula

C10H9ClN4O2

Molecular Weight

252.66 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-(5-oxo-1,4-dihydroimidazol-2-yl)urea

InChI

InChI=1S/C10H9ClN4O2/c11-6-2-1-3-7(4-6)13-10(17)15-9-12-5-8(16)14-9/h1-4H,5H2,(H3,12,13,14,15,16,17)

InChI Key

UVMJRAGOQOABOE-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(=N1)NC(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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